molecular formula C24H26FN7O B10927647 1-butyl-6-cyclopropyl-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-butyl-6-cyclopropyl-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10927647
M. Wt: 447.5 g/mol
InChI Key: FDQPLHROVMXFQI-UHFFFAOYSA-N
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Description

1-butyl-6-cyclopropyl-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the triazole ring and the fluorobenzyl moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-6-cyclopropyl-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, introduction of the triazole ring, and subsequent functionalization with the fluorobenzyl group. Common synthetic routes may include:

    Cyclization reactions: to form the pyrazolo[3,4-b]pyridine core.

    Nucleophilic substitution: to introduce the triazole ring.

    Coupling reactions: to attach the fluorobenzyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

1-butyl-6-cyclopropyl-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-butyl-6-cyclopropyl-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-butyl-6-cyclopropyl-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine derivatives: Compounds with similar core structures but different functional groups.

    Triazole-containing compounds: Molecules with the triazole ring but varying other structural elements.

    Fluorobenzyl derivatives: Compounds with the fluorobenzyl group but different core structures.

Uniqueness

1-butyl-6-cyclopropyl-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C24H26FN7O

Molecular Weight

447.5 g/mol

IUPAC Name

1-butyl-6-cyclopropyl-N-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H26FN7O/c1-3-4-10-32-22-21(15(2)29-32)19(12-20(27-22)17-8-9-17)23(33)28-24-26-14-31(30-24)13-16-6-5-7-18(25)11-16/h5-7,11-12,14,17H,3-4,8-10,13H2,1-2H3,(H,28,30,33)

InChI Key

FDQPLHROVMXFQI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC4=NN(C=N4)CC5=CC(=CC=C5)F

Origin of Product

United States

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